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Compound of Interest

Compound Name: Olorofim

Cat. No.: B607405 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the toxicological profiles of the novel antifungal agent Olorofim and the established class of

systemic azoles, supported by experimental data and methodologies.

In the landscape of antifungal therapeutics, the emergence of Olorofim, a first-in-class

orotomide, presents a paradigm shift in the management of invasive fungal infections,

particularly those resistant to conventional therapies. This guide provides a detailed

comparative analysis of the toxicological profiles of Olorofim and the widely used systemic

azoles, including fluconazole, itraconazole, voriconazole, and posaconazole. By examining

their distinct mechanisms of action and associated adverse effects, this document aims to

equip researchers and clinicians with the necessary data to inform future drug development

and clinical decision-making.

Executive Summary
Olorofim distinguishes itself with a highly selective mechanism of action, targeting the fungal

enzyme dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway. This

specificity for the fungal enzyme over its human counterpart underpins its generally favorable

safety profile observed in clinical trials. In contrast, systemic azoles inhibit the cytochrome

P450 enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. However,

their broader interaction with mammalian cytochrome P450 enzymes is a primary contributor to

their well-documented hepatotoxicity and drug-drug interactions. While Olorofim has

demonstrated a good tolerability profile with manageable gastrointestinal and hepatic adverse
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events, systemic azoles are associated with a higher incidence of liver injury, ranging from

transient enzyme elevations to severe hepatotoxicity.

Quantitative Toxicology Profiles
The following tables summarize the incidence of key adverse events reported in clinical studies

for Olorofim and various systemic azoles. It is important to note that direct cross-trial

comparisons should be made with caution due to differences in study populations, durations,

and designs.

Table 1: Adverse Events Profile of Olorofim (Phase 2b Study NCT03583164)

Adverse Event Incidence (%) Notes

Altered Hepatic Biochemistry 8%

Managed by dose

reduction/pause; led to

discontinuation in 2% of

subjects.[1][2]

Drug-Induced Liver Injury

(DILI)
8%

Considered possibly related to

olorofim; led to discontinuation

in 2% of patients.[3]

Gastrointestinal Intolerance 2-10%
Predominantly reported as mild

and self-limiting.[1]

Table 2: Hepatotoxicity Profile of Systemic Azoles from Various Clinical Studies and Meta-

Analyses
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Azole

Incidence of
ALT/AST
Elevations (>3x
ULN)

Incidence of
Severe Liver
Injury/Discontinuati
on due to
Hepatotoxicity

Notes

Fluconazole 1.9% - 10%

0.7%

(discontinuation);

Severe acute liver

injury: 2.0

events/1000 person-

years.[4][5]

Most liver function test

elevations are

transient and resolve

upon discontinuation.

[6]

Itraconazole 17.4% - 18.9%

1.5% - 1.6%

(discontinuation);

Severe acute liver

injury: 0.0

events/1000 person-

years.[5][7][8]

Hepatotoxicity is more

common than with

fluconazole.[6]

Voriconazole 11% - 19.7%

1% - 34%

(discontinuation);

Severe acute liver

injury: 16.7

events/1000 person-

years.[4][5][9]

Hepatotoxicity can be

more frequent and

severe compared to

fluconazole and

itraconazole,

sometimes leading to

acute liver failure.[4]

[6] The incidence of

hepatotoxicity can be

as high as 51% in

certain patient

populations like lung

transplant recipients.

[9]

Posaconazole 2% - 12% 2% (discontinuation);

Severe acute liver

injury: 93.4

Severe liver damage

requiring

discontinuation is

generally rare, and
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events/1000 person-

years.[5][10]

elevations in liver

function tests usually

resolve within 14 days

of stopping the drug.

[6]

Experimental Protocols
Assessment of Drug-Induced Liver Injury (DILI) in
Clinical Trials
The evaluation of potential drug-induced liver injury for both Olorofim and systemic azoles in

clinical trials follows established regulatory guidelines. A standardized approach is crucial for

the consistent assessment of hepatotoxicity.

Methodology:

Liver Function Monitoring: Regular monitoring of serum alanine aminotransferase (ALT),

aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL) is

conducted at baseline and throughout the study. The frequency of testing is typically higher

in the initial phase of treatment.

Case Definition: Suspected DILI cases are identified based on predefined criteria, often

adapted from Hy's Law. This generally involves elevations in ALT or AST (e.g., >3 times the

upper limit of normal [ULN]) and an increase in TBL (e.g., >2 times ULN) without evidence of

cholestasis.

Causality Assessment: The Roussel Uclaf Causality Assessment Method (RUCAM), a

quantitative scoring system, is a widely used tool to establish the likelihood that a specific

drug is the cause of the observed liver injury.[11] This method considers factors such as the

timing of drug initiation and cessation in relation to the liver injury, the exclusion of other

potential causes (e.g., viral hepatitis, alcohol), and the response to drug withdrawal.

Adjudication Committee: An independent panel of experts, including hepatologists, reviews

all potential DILI cases to provide an unbiased assessment of causality.
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Liver Biopsy: In cases of severe or unresolved liver injury, a liver biopsy may be performed to

determine the nature and extent of the liver damage and to help exclude other diagnoses.

[11]

In Vitro Cytotoxicity Assays
In vitro studies are essential for the early assessment of the potential for a compound to cause

cellular damage.

General Protocol:

Cell Lines: A panel of relevant cell lines, including human hepatocytes (e.g., HepG2) and

other cell types, are used to assess cytotoxicity.

Compound Exposure: Cells are incubated with a range of concentrations of the test

compound (Olorofim or a specific azole) for a defined period (e.g., 24, 48, 72 hours).

Viability Assays: Cell viability is measured using various methods, such as:

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number

of viable cells.

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells,

an indicator of cytotoxicity.

ATP Assay: Quantifies the amount of ATP present, which is indicative of cell viability.

Data Analysis: The concentration of the compound that causes a 50% reduction in cell

viability (IC50) is calculated to determine its cytotoxic potential.

Signaling Pathways and Mechanisms of Toxicity
The distinct mechanisms of action of Olorofim and systemic azoles are directly linked to their

differing toxicology profiles.

Olorofim: Targeted Inhibition of Fungal Pyrimidine
Biosynthesis
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Olorofim's primary target is the fungal dihydroorotate dehydrogenase (DHODH), an enzyme

essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA,

and other cellular molecules. The high selectivity of Olorofim for the fungal DHODH over the

human ortholog is a key factor in its favorable safety profile.
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Olorofim's selective inhibition of fungal DHODH.

Click to download full resolution via product page

Caption: Olorofim's selective inhibition of fungal DHODH.

Systemic Azoles: Inhibition of Ergosterol Synthesis and
Off-Target Effects
Systemic azoles target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, to

block the synthesis of ergosterol, a critical component of the fungal cell membrane. However,
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their ability to inhibit mammalian cytochrome P450 enzymes, including those involved in drug

metabolism and steroidogenesis, is the primary cause of their adverse effects, most notably

hepatotoxicity.
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Caption: Azoles' dual inhibition of fungal and human CYP450.

Conclusion
The comparative analysis of the toxicological profiles of Olorofim and systemic azoles reveals

a significant divergence rooted in their respective mechanisms of action. Olorofim's high

selectivity for its fungal target translates to a more favorable safety profile, with a lower

incidence of severe adverse events, particularly hepatotoxicity. Systemic azoles, while effective

antifungal agents, carry a greater risk of liver injury and drug-drug interactions due to their off-

target inhibition of mammalian cytochrome P450 enzymes. This guide provides a foundational

dataset for researchers and drug development professionals to understand the toxicological

nuances of these important antifungal agents, paving the way for the development of safer and
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more effective therapies for invasive fungal infections. Further head-to-head clinical trials are

warranted to provide a more definitive comparative safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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